N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine
Description
The compound N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine features a pyrazole core substituted with a naphthalene-1-sulfonyl group at position 1 and a phenoxyethyl-pyridin-2-amine moiety at position 2.
Properties
IUPAC Name |
N-methyl-N-[2-[4-(1-naphthalen-1-ylsulfonylpyrazol-3-yl)phenoxy]ethyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-30(27-11-4-5-17-28-27)19-20-34-23-14-12-22(13-15-23)25-16-18-31(29-25)35(32,33)26-10-6-8-21-7-2-3-9-24(21)26/h2-18H,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJVECYVYYBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthylsulfonyl group, followed by the introduction of the pyrazolyl group, and finally the attachment of the pyridinamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Naphthalene-1-sulfonyl vs.
- Sulfonyl vs. Carbonyl Linkers : Replacing the sulfonyl group with a thiophene-2-carbonyl () reduces molecular weight by ~90 Da and introduces a planar, conjugated system, which may alter binding interactions in biological targets .
- Pyridin-2-amine vs.
Research Findings and Implications
- Electron-Withdrawing Groups : The 4-chlorophenylsulfonyl analog () may exhibit higher metabolic stability due to the electron-withdrawing chlorine atom, whereas the naphthalene group in the target compound could increase off-target interactions due to π-π stacking .
Notes
Synthetic Challenges : The naphthalene-1-sulfonyl group may complicate purification due to its hydrophobicity, necessitating reverse-phase chromatography.
Diversity of Analogs : The comparison underscores the importance of balancing lipophilicity (naphthalene) with solubility (smaller substituents like thiophene) in drug design.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what reaction conditions are critical?
Answer:
The synthesis involves multi-step reactions, typically starting with coupling a naphthalene-1-sulfonyl pyrazole intermediate with a phenoxyethyl amine derivative. Key steps include:
- Suzuki-Miyaura coupling for pyrazole-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like cesium carbonate in solvents such as DMF or toluene under inert atmospheres .
- Nucleophilic substitution for introducing the pyridin-2-amine moiety, often requiring copper(I) bromide as a catalyst and controlled temperatures (35–80°C) .
- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the final product .
Critical parameters include strict moisture control, inert gas purging, and monitoring reaction progress with TLC or HPLC .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Answer:
A combination of methods is required:
- ¹H/¹³C NMR : To verify substituent positions and connectivity. For example, pyrazole protons resonate at δ 6.5–8.5 ppm, while naphthalene sulfonyl groups show distinct aromatic splitting patterns .
- HRMS (ESI) : To confirm molecular weight (e.g., m/z 468.102 for the parent ion) .
- IR spectroscopy : Sulfonyl groups exhibit strong S=O stretches near 1350–1150 cm⁻¹ .
- Melting point analysis : Consistency with literature values (e.g., 104–107°C for related analogs) helps assess purity .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Confirm target engagement using fluorescence polarization (FP) alongside surface plasmon resonance (SPR) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess consistency .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Cross-referencing with structurally similar compounds (e.g., chlorophenyl-sulfonyl analogs) can clarify structure-activity relationships (SAR) .
Advanced: What computational methods predict the compound’s target selectivity and binding modes?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on sulfonyl group hydrogen bonding with catalytic lysine residues .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess binding stability under physiological conditions .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors (e.g., LogP) with activity data from analogs to predict selectivity .
Advanced: How should researchers design stability studies under physiological conditions?
Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light/heat sensitivity : Expose solid and dissolved forms to UV light (254 nm) and 40°C, tracking decomposition by TLC .
- Plasma stability : Use human plasma at 37°C to assess esterase-mediated hydrolysis of the phenoxyethyl group .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Answer:
- Catalyst screening : Test Pd/C vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .
- Solvent optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve reaction scalability .
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to maintain temperature control and reduce byproducts .
Basic: What are the key structural features influencing this compound’s reactivity?
Answer:
- Electron-withdrawing sulfonyl group : Activates the pyrazole ring for nucleophilic substitution .
- Phenoxyethyl spacer : Enhances solubility and conformational flexibility for target binding .
- N-methylpyridinamine : Participates in π-π stacking with aromatic residues in target proteins .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvent systems : Use 5–10% DMSO or PEG-400 to maintain solubility without denaturing proteins .
- Prodrug derivatization : Introduce phosphate or acetyl groups on the pyridine nitrogen to enhance hydrophilicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
